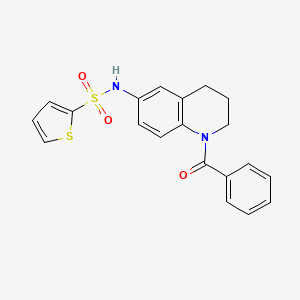

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a benzoyl group at position 1 and a thiophene-2-sulfonamide moiety at position 5.

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c23-20(15-6-2-1-3-7-15)22-12-4-8-16-14-17(10-11-18(16)22)21-27(24,25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14,21H,4,8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUSXRXTGZIWSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a tetrahydroquinoline core linked to a benzoyl group and a thiophene sulfonamide moiety. This structure is indicative of potential interactions with various biological targets, making it a candidate for pharmacological studies.

Molecular Formula and Properties

- Molecular Formula : C18H18N2O2S

- SMILES : C1=CC2=C(C=C1)C(=C(C=C2)N(C(=O)C3=CC=CC=C3)C)S(=O)(=O)N

Anticancer Properties

Research indicates that compounds with similar structures exhibit promising anticancer activity. For instance, studies on tetrahydroquinoline derivatives have shown efficacy against various cancer cell lines. In vitro assays demonstrated micromolar activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and others, suggesting that this compound may also exhibit similar effects .

The proposed mechanism involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It could modulate neurotransmitter receptors, indicating potential applications in treating neurological disorders .

Antimicrobial Activity

Compounds related to thiophene sulfonamides have shown antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial effects against Gram-positive and Gram-negative bacteria .

| Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µM |

| S. aureus | 100 µM |

| S. agalactiae | 75 µM |

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of tetrahydroquinoline derivatives, this compound was tested against several cancer cell lines. Results indicated significant cytotoxicity at concentrations as low as 10 µM in A549 and HeLa cells .

Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of related sulfonamide compounds revealed that this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria. The study utilized the agar-well diffusion method to measure inhibition zones .

Scientific Research Applications

Chemical Properties and Structure

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 452.5 g/mol

- IUPAC Name : N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzenesulfonamide

These properties contribute to its reactivity and interaction with biological targets.

Research has highlighted several biological applications of this compound:

Anticancer Activity

This compound has demonstrated potential as an anticancer agent. Studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study reported its efficacy against breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The sulfonamide moiety is particularly crucial for this activity, as it mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

Anti-inflammatory Effects

In vitro studies have suggested that this compound can reduce inflammation markers in cell cultures. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions including the formation of the tetrahydroquinoline core followed by sulfonamide coupling. Variations in the structure through substitution can lead to derivatives with enhanced or altered biological activities.

Case Study 1: Anticancer Evaluation

A recent study evaluated the anticancer properties of this compound against human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial membrane potential disruption .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. These findings suggest its potential use as a lead compound in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Modifications

The table below compares key structural features and properties of the target compound with analogues from literature:

Key Observations:

The trifluoroacetyl group in ’s compound increases electronegativity, which may enhance metabolic stability but reduce solubility .

Position 6 Substituents: The thiophene-2-sulfonamide moiety in the target compound and ’s analogue is distinct from the thiazolyl-oxazole in ’s compound. Thiophene sulfonamides are known for their electron-withdrawing properties, which can influence binding affinity in enzyme inhibitors .

Physicochemical Properties :

- The target compound’s higher logP (~3.8) compared to the isobutyryl analogue (~2.9) reflects increased lipophilicity due to the benzoyl group. This may improve membrane permeability but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.